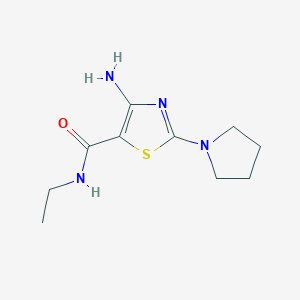4-amino-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC16401253
Molecular Formula: C10H16N4OS
Molecular Weight: 240.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16N4OS |
|---|---|
| Molecular Weight | 240.33 g/mol |
| IUPAC Name | 4-amino-N-ethyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C10H16N4OS/c1-2-12-9(15)7-8(11)13-10(16-7)14-5-3-4-6-14/h2-6,11H2,1H3,(H,12,15) |
| Standard InChI Key | KNVWEYITHXDGLG-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=C(N=C(S1)N2CCCC2)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a thiazole ring substituted at positions 2, 4, and 5 (Figure 1). The 2-position contains a pyrrolidin-1-yl group, while the 4-position bears an amino substituent. A carboxamide functional group at the 5-position completes the structure, with the N-ethyl group providing hydrophobic character .
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₄OS |
| Molecular Weight | 240.33 g/mol |
| SMILES | CCNC(=O)c1sc(N2CCCC2)nc1N |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Signatures
Though experimental spectra are unavailable, computational predictions suggest characteristic features:
-
IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch), ~3350 cm⁻¹ (N-H stretch)
-
NMR: Expected singlet for thiazole C-H proton (δ 7.2–7.8 ppm), multiplet for pyrrolidine protons (δ 1.5–3.5 ppm)
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The molecule can be dissected into three components:
-
Thiazole core
-
Pyrrolidine substituent
-
Ethyl carboxamide side chain
A plausible route involves Hantzsch thiazole synthesis, utilizing α-bromoketones and thiourea derivatives .
Proposed Synthesis
Step 1: Formation of 5-carboxamide intermediate
Ethyl isocyanate reacts with 2-aminothiazole precursor under nucleophilic acyl substitution conditions .
| Challenge | Resolution |
|---|---|
| Regioselectivity at C2 | Directed metalation strategies |
| Carboxamide stability | Low-temperature coupling |
Physicochemical Profiling
Solubility and Partitioning
-
Calculated logP: 1.16 (XLOGP3) indicates moderate lipophilicity
-
Aqueous solubility: Predicted 0.33 mg/mL (Ali model) , suggesting formulation challenges
Biological Evaluation and Mechanism
Target Prediction
Docking studies using analogous 5-aminothiazoles suggest potential interaction with:
Table 3: Comparative bioactivity data
ADMET Profiling
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume